Cas no 863460-54-2 (methyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetate)

Methyl 2-{3-(4-fluorophenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylsulfanyl}acetate is a heterocyclic compound featuring a triazolopyrimidine core with a 4-fluorophenyl substituent and a methyl thioacetate side chain. Its structure offers versatility in medicinal chemistry applications, particularly as a potential intermediate for biologically active molecules. The fluorine atom enhances metabolic stability, while the thioether linkage provides synthetic flexibility for further modifications.
methyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetate structure
863460-54-2 structure
Product Name:methyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetate
CAS No:863460-54-2
MF:C13H10FN5O2S
MW:319.314203739166
CID:6111515
PubChem ID:7118964
Update Time:2025-06-19

methyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetate
    • Acetic acid, 2-[[3-(4-fluorophenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]thio]-, methyl ester
    • methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
    • F0682-0878
    • methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
    • SR-01000138435-1
    • 863460-54-2
    • AKOS024596568
    • methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate
    • SR-01000138435
    • Inchi: 1S/C13H10FN5O2S/c1-21-10(20)6-22-13-11-12(15-7-16-13)19(18-17-11)9-4-2-8(14)3-5-9/h2-5,7H,6H2,1H3
    • InChI Key: ATGWHRXXWXSMDD-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CSC1N=CN=C2N(C3=CC=C(F)C=C3)N=NC2=1

Computed Properties

  • Exact Mass: 319.05392391g/mol
  • Monoisotopic Mass: 319.05392391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.54±0.1 g/cm3(Predicted)
  • Boiling Point: 488.8±55.0 °C(Predicted)
  • pka: 0.96±0.30(Predicted)

methyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetate Pricemore >>

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methyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetate Related Literature

Additional information on methyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetate

Introduction to Methyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylsulfanyl}acetate (CAS No. 863460-54-2)

Methyl 2-{3-(4fluorophenyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylsulfanyl)acetate} is a highly specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 863460-54-2, has garnered attention due to its unique structural properties and potential therapeutic benefits. The presence of a fluorophenyl group and a triazolo[4,5-d]pyrimidine core makes it a promising candidate for further investigation in medicinal chemistry.

The compound's molecular structure incorporates several key functional groups that contribute to its reactivity and biological activity. The fluorophenyl moiety is known for its ability to enhance metabolic stability and binding affinity, which are crucial factors in drug design. Additionally, the triazolo[4,5-d]pyrimidine scaffold is a well-researched pharmacophore that has shown potential in various therapeutic areas, including oncology and anti-inflammatory treatments.

In recent years, there has been a growing interest in the development of novel compounds based on triazolo[4,5-d]pyrimidine derivatives due to their demonstrated efficacy in preclinical studies. Researchers have been exploring ways to optimize the scaffold's properties to improve pharmacokinetic profiles and reduce side effects. Methyl 2-{3-(4fluorophenyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylsulfanyl)acetate represents a significant advancement in this area, as it combines the favorable characteristics of both the fluorophenyl and triazolo[4,5-d]pyrimidine moieties.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfanyl group at the 7-position of the pyrimidine ring enhances the compound's solubility and bioavailability, making it more suitable for biological assays. Furthermore, the methyl ester group at the acetate position provides a handle for further derivatization, allowing researchers to explore additional modifications that could improve therapeutic efficacy.

One of the most exciting aspects of Methyl 2-{3-(4fluorophenyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylsulfanyl)acetate is its potential application in targeting specific biological pathways. Studies have suggested that this compound may interact with enzymes and receptors involved in cancer progression and inflammation. The fluorophenyl group's ability to modulate binding interactions makes it particularly useful for designing molecules that can selectively inhibit target proteins without affecting other cellular processes.

In addition to its therapeutic potential, Methyl 2-{3-(4fluorophenyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylsulfanyl)acetate has also shown promise in diagnostic applications. Its unique spectral properties make it suitable for use in imaging techniques that can help visualize disease markers in vivo. This dual functionality as both a therapeutic agent and a diagnostic tool could significantly enhance patient care by providing non-invasive methods for monitoring treatment responses.

The latest research in this field has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates like Methyl 2-{3-(4fluorophenyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylsulfanyl)acetate. By systematically modifying various functional groups within the molecule, scientists can fine-tune its biological activity to achieve desired outcomes. For instance, altering the position or type of substituents on the triazolo[4,5-d]pyrimidine ring can significantly impact its potency and selectivity.

The compound's potential is further supported by computational studies that predict favorable interactions with biological targets. Molecular docking simulations have been used to model how Methyl 2-{3-(4fluorophenyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylsulfanyl)acetate binds to enzymes such as kinases and proteases. These studies provide valuable insights into its mechanism of action and help guide future experimental designs.

In conclusion, Methyl 2-{3-(4fluorophenyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-ylsulfanyl)acetate (CAS No. 863460-54-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule,its importance in advancing medical science is likely to grow even more pronounced.

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